Sodium undecyl sulphate

Overview

Description

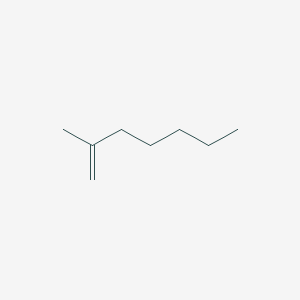

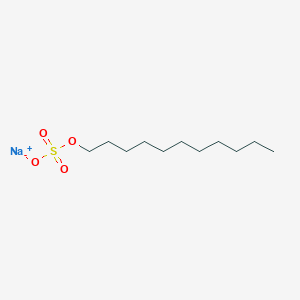

Sodium undecyl sulphate is an anionic surfactant with the chemical formula C11H23NaO4S . It is a sodium salt of undecyl sulphate, characterized by a hydrophobic hydrocarbon tail and a hydrophilic sulphate head group. This amphiphilic nature makes it an effective detergent and surfactant, widely used in various cleaning and personal care products.

Mechanism of Action

Target of Action

Sodium undecyl sulphate, also known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are biological membranes and proteins . It is used in many cleaning and hygiene products due to its ability to lower the surface tension of aqueous solutions, acting as a fat emulsifier, wetting agent, and detergent .

Mode of Action

This compound interacts with its targets by disrupting biological membranes and denaturing proteins . It binds to proteins, particularly to the positively charged and hydrophobic residues, through its sulfate groups and alkyl chains, respectively . This interaction can cause proteins to denature, which is why SDS is commonly used in protein electrophoresis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein denaturation. In the presence of SDS, proteins denature and separate from DNA, which is particularly useful in DNA extraction processes . Additionally, SDS can block the activity of RNase and deoxyribonuclease (DNase), enzymes that degrade RNA and DNA, respectively .

Result of Action

The primary result of this compound’s action is the disruption of biological membranes and the denaturation of proteins . This makes it highly effective in tasks requiring the removal of oily stains and residues . In the context of molecular biology, it allows for the separation of proteins based on their mass during electrophoresis .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of SDS can lead to a significant decrease in microbial diversity and biomass in certain environments . Additionally, the effectiveness of SDS as a surfactant can be affected by temperature and pH . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Sodium undecyl sulphate interacts with various biomolecules, primarily proteins, due to its amphiphilic properties . It binds to proteins and can denature them, disrupting their secondary structure . This property makes it useful in laboratory techniques such as polyacrylamide gel electrophoresis .

Cellular Effects

This compound can have significant effects on cells. It has been found to cause an increase in intracellular reactive oxygen species (ROS) levels . Additionally, it can disrupt cell membranes, leading to changes in permeability and intracellular calcium concentration .

Molecular Mechanism

The mechanism of action of this compound involves disruption of protein structure at the molecular level . It binds to proteins, disrupting their secondary structure and leading to unfolding . In the final state of the unfolding process, the proteins are found to wrap around this compound micelles in a fluid necklace-and-beads configuration .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been observed that additional heat is released or consumed during the salt crystallization/dissolution process .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been reported that the lethal dose, 50% (LD50) for this compound is 0.8–1.10 g/kg in rats . Concentrations greater than 2% are considered irritating to normal skin in human patch testing, and greater than 5% causes depression, labored breathing, diarrhea, and death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to stimulate the creation of α-helices in a protein structure . It also has the ability to promote cooperative unfolding in several proteins including bovine serum albumin (BSA), β-lactoglobulin, α-lactalbumin, and hen egg-white lysozyme structures at elevated concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It dissolves into positively charged sodium ions and the negatively charged detergent monomers and micelles . Under the presence of an electric field, these charged molecules experience an electrostatic force which provides additional acceleration into the tissue .

Preparation Methods

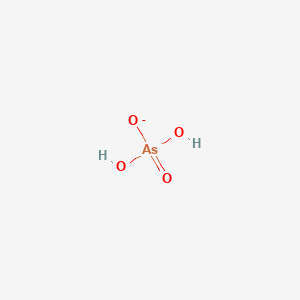

Synthetic Routes and Reaction Conditions: Sodium undecyl sulphate is typically synthesized through the reaction of undecyl alcohol with sulphur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions generally involve:

Step 1: Reacting undecyl alcohol with sulphur trioxide in a reactor to form undecyl sulphate.

Step 2: Neutralizing the resulting undecyl sulphate with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous processing systems to ensure consistent quality and yield. The process includes:

Continuous Sulphonation: Using a continuous reactor to sulphonate undecyl alcohol with sulphur trioxide.

Neutralization: Continuously neutralizing the sulphonated product with sodium hydroxide.

Purification: Removing impurities through filtration and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium undecyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulphonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the sulphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Formation of undecyl sulphonic acid.

Reduction: Formation of undecyl alcohol.

Substitution: Formation of various substituted undecyl compounds.

Scientific Research Applications

Sodium undecyl sulphate has a broad range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell lysis and protein extraction protocols.

Medicine: Utilized in formulations for drug delivery systems.

Industry: Widely used in the production of detergents, shampoos, and other personal care products.

Comparison with Similar Compounds

Sodium dodecyl sulphate: Similar in structure but has a 12-carbon chain instead of 11.

Sodium lauryl sulphate: Another common surfactant with a similar structure and applications.

Uniqueness: Sodium undecyl sulphate is unique due to its specific chain length, which can influence its surfactant properties and effectiveness in various applications. Its slightly shorter chain length compared to sodium dodecyl sulphate can result in different micelle formation and surface activity characteristics .

Properties

CAS No. |

1072-24-8 |

|---|---|

Molecular Formula |

C11H24NaO4S |

Molecular Weight |

275.36 g/mol |

IUPAC Name |

sodium;undecyl sulfate |

InChI |

InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14); |

InChI Key |

VFLHTHPKYMHBRF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCOS(=O)(=O)O.[Na] |

| 1072-24-8 | |

Related CAS |

4297-99-8 (Parent) |

Synonyms |

n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium undecyl sulfate interact with proteins like bovine serum albumin (BSA)?

A1: Sodium undecyl sulfate, an anionic surfactant, exhibits a strong affinity for proteins like BSA. [, ] This interaction primarily occurs through electrostatic forces between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues on the protein surface. [, ] This binding can disrupt the protein's native conformation and prevent intermolecular interactions. []

Q2: How does the structure of sodium undecyl sulfate influence its ability to prevent protein aggregation?

A2: The research by Izumi et al. compared various anionic surfactants and their ability to prevent the heat-induced aggregation of BSA. [] They found that the length of the alkyl chain in the surfactant molecule plays a crucial role. Sodium undecyl sulfate, with its 11-carbon alkyl chain, required a lower molar ratio (surfactant:BSA) to prevent BSA aggregation compared to surfactants with shorter alkyl chains like sodium nonyl sulfate or sodium decyl sulfate. [] This suggests that the longer hydrophobic tail allows for stronger interactions with hydrophobic regions of BSA, leading to more effective prevention of aggregation.

Q3: Are there any applications of sodium undecyl sulfate in analytical separation techniques?

A3: While not explicitly mentioned in the provided abstracts, sodium undecyl sulfate and other similar alkyl sulfate surfactants are widely employed in electrokinetic chromatography (EKC), a separation technique used to analyze charged species in solution. [] These surfactants can act as pseudostationary phases in EKC, influencing the separation of analytes based on their differential partitioning between the surfactant micelles and the surrounding buffer solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.